Benzylideneacetone Benzylideneacetone Trans-benzylideneacetone is the trans-isomer of benzylideneacetone. It acts as an inhibitor of the enzyme phospholipase A2 (EC 3.1.1.4) of insects like diamond back moth. It has a role as a flavouring agent, a fragrance, a bacterial metabolite and an EC 3.1.1.4 (phospholipase A2) inhibitor.
Benzylideneacetone is a natural product found in Basella alba and Polygala senega with data available.
Benzylideneacetone is a flavouring ingredient. Benzylideneacetone is present in hydrolysed soy protein Benzylideneacetone belongs to the family of Phenylpropenes. These are compounds containing a phenylpropene moeity, which consists of a propene substituent bound to a phenyl group.
Brand Name: Vulcanchem
CAS No.: 1896-62-4
VCID: VC21258679
InChI: InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+
SMILES: CC(=O)C=CC1=CC=CC=C1
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol

Benzylideneacetone

CAS No.: 1896-62-4

Cat. No.: VC21258679

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

Benzylideneacetone - 1896-62-4

Specification

Description Trans-benzylideneacetone is the trans-isomer of benzylideneacetone. It acts as an inhibitor of the enzyme phospholipase A2 (EC 3.1.1.4) of insects like diamond back moth. It has a role as a flavouring agent, a fragrance, a bacterial metabolite and an EC 3.1.1.4 (phospholipase A2) inhibitor.
Benzylideneacetone is a natural product found in Basella alba and Polygala senega with data available.
Benzylideneacetone is a flavouring ingredient. Benzylideneacetone is present in hydrolysed soy protein Benzylideneacetone belongs to the family of Phenylpropenes. These are compounds containing a phenylpropene moeity, which consists of a propene substituent bound to a phenyl group.
CAS No. 1896-62-4
Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
IUPAC Name (E)-4-phenylbut-3-en-2-one
Standard InChI InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+
Standard InChI Key BWHOZHOGCMHOBV-BQYQJAHWSA-N
Isomeric SMILES CC(=O)/C=C/C1=CC=CC=C1
SMILES CC(=O)C=CC1=CC=CC=C1
Canonical SMILES CC(=O)C=CC1=CC=CC=C1
Boiling Point 262.00 °C. @ 760.00 mm Hg
Melting Point 41.5 °C

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